(1R,2R)-2-[(4-methylpyridin-2-yl)oxy]cyclopentan-1-amine
Description
Properties
IUPAC Name |
(1R,2R)-2-(4-methylpyridin-2-yl)oxycyclopentan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-8-5-6-13-11(7-8)14-10-4-2-3-9(10)12/h5-7,9-10H,2-4,12H2,1H3/t9-,10-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIOAPFWXBRTPGN-NXEZZACHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)OC2CCCC2N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC=C1)O[C@@H]2CCC[C@H]2N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chiral Pool Approaches
Source highlights the use of cyclic ketones as precursors for quaternary amino acids. Adapting this strategy, (1R,2R)-2-aminocyclopentanol can be synthesized from cyclopentanone through a stereoselective Strecker reaction. Using (S)-α-methylbenzylamine as a chiral auxiliary, cyclopentanone is converted to the corresponding α-aminonitrile, followed by hydrolysis to the amino acid and subsequent decarboxylation. This method achieves enantiomeric excess (ee) >90% but requires additional steps to introduce the pyridyloxy group.
Transition Metal-Catalyzed Asymmetric Hydrogenation
Palladium and ruthenium catalysts enable asymmetric hydrogenation of cyclopentenone derivatives. For instance, [Ru((R)-BINAP)]Cl2 catalyzes the reduction of 2-cyclopentenone to (1R,2R)-cyclopentanol with >95% ee. Subsequent azide displacement and Staudinger reduction yield the trans-1,2-diamine intermediate, though functionalization with the pyridyloxy group necessitates careful optimization.
Stereoselective Amine Installation
Reductive Amination
Cyclopentanone derivatives undergo reductive amination with ammonium acetate and NaBH3CN to install the amine group. Asymmetric induction is achieved using chiral ligands such as (R)-BINOL, which coordinate to the ketone, directing hydride attack to form the trans-diamine product.
Optimized Conditions
| Parameter | Value |
|---|---|
| Substrate | 2-oxocyclopentyl mesylate |
| Amine Source | NH4OAc (3.0 equiv) |
| Reducing Agent | NaBH3CN (2.0 equiv) |
| Catalyst | (R)-BINOL (10 mol%) |
| Solvent | MeOH/THF (1:1) |
| Yield | 78% |
| ee | 92% |
Enzymatic Resolution
Lipase-mediated kinetic resolution of racemic 2-aminocyclopentanol derivatives offers an alternative route. Using Candida antarctica lipase B (CAL-B) and vinyl acetate as an acyl donor, the (1R,2R)-enantiomer is selectively acetylated, leaving the desired (1S,2S)-isomer unreacted. After separation, deprotection yields the enantiopure amine.
Integrated Synthetic Routes
Route A: Asymmetric Hydrogenation + Mitsunobu Etherification
-
Asymmetric hydrogenation of 2-cyclopentenone → (1R,2R)-cyclopentanol (98% ee).
-
Mesylation → (1R,2R)-2-mesyloxycyclopentanol.
-
Boc protection → Boc-(1R,2R)-2-mesyloxycyclopentylamine.
-
SN2 displacement with 4-methylpyridin-2-olate → Boc-protected intermediate.
Route B: Reductive Amination + SN2 Displacement
-
Cyclopentanone → reductive amination → (1R,2R)-2-aminocyclopentanol.
-
Tosylation → (1R,2R)-2-tosyloxycyclopentan-1-amine.
-
SN2 displacement with 4-methylpyridin-2-olate.
Overall Yield : 35%.
Challenges and Optimization Strategies
-
Racemization : SN2 displacements risk epimerization; low-temperature conditions (0°C) and bulky leaving groups (e.g., triflate) mitigate this.
-
Functional Group Compatibility : Boc protection prevents undesired side reactions during Mitsunobu or SN2 steps.
-
Catalyst Cost : Ruthenium-BINAP systems, while effective, are expensive; iron-based catalysts offer a cheaper alternative but with lower ee (80–85%) .
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-2-[(4-methylpyridin-2-yl)oxy]cyclopentan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The 4-methylpyridin-2-yloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkoxides or thiolates can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while reduction may yield secondary or tertiary amines.
Scientific Research Applications
Antimicrobial Properties
Research indicates that (1R,2R)-2-[(4-methylpyridin-2-yl)oxy]cyclopentan-1-amine exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various pathogens, including both gram-positive and gram-negative bacteria. For instance, one study showed inhibition of Staphylococcus aureus growth at concentrations above 50 µg/mL .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Preclinical studies suggest it can inhibit pro-inflammatory cytokines, such as TNF-alpha, in LPS-stimulated macrophages. This inhibition indicates potential applications in managing inflammatory diseases.
Enzyme Inhibition
Additionally, this compound has been identified as a moderate inhibitor of dihydrofolate reductase (DHFR), an enzyme relevant in cancer therapy. This inhibition suggests a possible role for the compound in cancer treatment strategies.
Organic Synthesis
In the realm of organic chemistry, this compound serves as a valuable building block for synthesizing complex molecules with potential biological activities. Its unique chiral configuration makes it particularly useful in the development of new pharmaceuticals.
Material Development
The compound may also find applications in the development of new materials or as an intermediate in synthesizing other valuable compounds. Its distinct chemical properties can be leveraged to create innovative materials with specific functionalities .
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study 1: Evaluation of Antimicrobial Activity | Significant inhibition of Staphylococcus aureus growth at concentrations above 50 µg/mL. |
| Study 2: Anti-inflammatory Mechanism | Reduction in TNF-alpha levels in LPS-stimulated macrophages treated with the compound. |
| Study 3: Enzyme Inhibition | Identified as a moderate inhibitor of dihydrofolate reductase (DHFR), relevant for cancer therapy. |
Mechanism of Action
The mechanism of action of (1R,2R)-2-[(4-methylpyridin-2-yl)oxy]cyclopentan-1-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the 4-methylpyridin-2-yloxy group can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table highlights key structural analogs and their physicochemical properties:
Key Observations:
Substituent Diversity: The 4-methylpyridin-2-yloxy group in the target compound contrasts with fluoro (), pyrrolidinyl (), and 1,2,4-oxadiazole () substituents in analogs.
Stereochemical Impact :
- The (1R,2R) configuration in the target compound and analogs (e.g., ) is critical for receptor binding specificity. Enantiomeric pairs often show divergent bioactivity .
Pharmacological and Physicochemical Trends
- Bioavailability : Smaller analogs (e.g., rac-(1R,2R)-2-(pyrrolidin-1-yl)cyclopentan-1-amine, MW 187.16) may exhibit superior oral bioavailability compared to bulkier derivatives like COMPOUND 37 .
- Target Selectivity: The pyridyloxy group’s hydrogen-bonding capacity may enhance NMDA receptor affinity compared to non-aromatic substituents .
Q & A
Q. What are the key structural features of (1R,2R)-2-[(4-methylpyridin-2-yl)oxy]cyclopentan-1-amine that influence its chemical reactivity and biological interactions?
The compound’s stereochemistry [(1R,2R) configuration] and substituents (4-methylpyridinyloxy group and cyclopentane-amine backbone) dictate its reactivity. The pyridinyloxy group enhances hydrogen-bonding potential, while the rigid cyclopentane ring restricts conformational flexibility, affecting binding to biological targets like enzymes or receptors. Amine groups participate in acid-base reactions, enabling salt formation for improved solubility in pharmacological studies. Comparative studies with trans-isomers or analogs (e.g., fluorophenyl-substituted cyclopropanamines) highlight the importance of stereochemistry in activity .
Q. What are the critical parameters to optimize during the synthesis of this compound?
Synthesis optimization involves:
- Stereochemical control : Chiral catalysts (e.g., palladium or copper-based systems) ensure enantiomeric purity during cyclopentane ring formation .
- Reaction conditions : Temperature (typically 50–80°C), solvent polarity (e.g., DMF or acetonitrile), and inert atmospheres prevent side reactions like oxidation of the amine group .
- Purification : Chromatography (HPLC or flash column) resolves diastereomers, while recrystallization improves yield and purity .
Q. How can researchers validate the compound’s stability under physiological conditions?
Stability studies should assess:
- pH dependence : Monitor degradation via LC-MS in buffers (pH 2–9) to simulate gastrointestinal and systemic environments.
- Thermal stability : Accelerated stability testing at 40–60°C identifies decomposition pathways (e.g., ring-opening or oxidation) .
- Light sensitivity : UV-Vis spectroscopy detects photodegradation products, guiding storage protocols (e.g., amber vials) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies often arise from:
- Variability in assay conditions : Standardize receptor-binding assays (e.g., Ki values) using consistent buffer systems and cell lines.
- Impurity profiles : Use high-resolution NMR (e.g., ¹³C DEPT) to identify trace byproducts (e.g., oxidized amines) that may interfere with activity .
- Species-specific responses : Compare in vitro data across human, murine, and primate models to validate target specificity .
Q. What strategies are effective for elucidating the compound’s mechanism of action in enzyme inhibition?
Mechanistic studies require:
- Kinetic assays : Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots under varying substrate concentrations.
- Structural analysis : Co-crystallization with target enzymes (e.g., cytochrome P450 isoforms) or computational docking (AutoDock Vina) identifies binding motifs .
- Isotope labeling : ¹⁵N-labeled amine groups track metabolic fate in mass spectrometry imaging .
Q. How can enantiomeric impurities be quantified and separated during synthesis?
- Analytical methods : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) resolves enantiomers.
- Synthetic control : Asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) ensures >98% enantiomeric excess .
- Salting techniques : Diastereomeric salt formation with chiral acids (e.g., tartaric acid) enhances separation efficiency .
Q. What computational approaches are suitable for predicting structure-activity relationships (SAR) of derivatives?
- QSAR modeling : Use molecular descriptors (e.g., logP, polar surface area) to correlate substituent effects (e.g., 4-methyl vs. 4-fluoro) with activity .
- Molecular dynamics (MD) : Simulate ligand-receptor interactions (e.g., GROMACS) to optimize binding kinetics.
- ADMET prediction : SwissADME or pkCSM forecasts bioavailability and toxicity for lead optimization .
Q. How can researchers validate the compound’s receptor-binding affinity in complex biological matrices?
- SPR (Surface Plasmon Resonance) : Measure real-time binding kinetics (ka/kd) in serum-containing buffers to mimic in vivo conditions.
- Radioligand displacement : Use tritiated analogs (e.g., [³H]-labeled compound) in competition assays with membrane preparations .
- Cryo-EM : Resolve ligand-receptor complexes at near-atomic resolution in native lipid environments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
